ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
Description
Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a trifunctional scaffold: a pyrazolo[3,4-b]pyridine core, a difluoromethyl group at position 4, a 1,3-dimethylpyrazol-4-yl substituent at position 6, and an ethyl acetate moiety at position 1. This compound is of interest due to its structural complexity, which may confer unique physicochemical and biological properties. Pyrazolo[3,4-b]pyridines are known for their versatility in medicinal chemistry, often serving as kinase inhibitors or antimicrobial agents . The difluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole substituent may modulate target binding .
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2/c1-5-26-14(25)8-24-17-15(10(3)22-24)11(16(18)19)6-13(20-17)12-7-23(4)21-9(12)2/h6-7,16H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVADCKYAPPTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Functionalization with Pyrazole and Methyl Groups: The pyrazole and methyl groups are introduced through nucleophilic substitution or cross-coupling reactions.
Esterification: The final step involves esterification to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has been investigated for several medicinal applications:
- Antitumor Activity : Compounds with pyrazolo[3,4-b]pyridine scaffolds have shown promising results in inhibiting tumor growth. Studies suggest that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activities against a range of pathogens. This compound has been evaluated for its efficacy against bacteria and fungi, showing potential as a new class of antimicrobial agents .
- Enzyme Inhibition : The compound's structural features allow it to act as an enzyme inhibitor. It has been studied for its interactions with specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications in conditions like diabetes and obesity .
Organic Synthesis Applications
In the field of organic synthesis, this compound serves several important functions:
- Building Block for Complex Molecules : The compound can be used as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities .
- Fluorination Reactions : The difluoromethyl group is particularly valuable in medicinal chemistry for introducing fluorine into organic molecules. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of drugs, making them more effective or selective .
Material Science Applications
This compound also finds applications in material science:
Mechanism of Action
The mechanism by which ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethyl group, in particular, can enhance binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis Optimization : Ionic liquid-mediated synthesis (as in ) reduces reaction time (<6 hours) and improves yields compared to traditional acetic acid reflux methods (>24 hours) .
- Bioactivity Data : The target compound’s bioactivity remains uncharacterized, contrasting with its oxo-dihydro analogue, which is marketed for medicinal use .
- Structural-Activity Relationships (SAR) : Replacement of 4-methoxyphenyl with 1,3-dimethylpyrazol-4-yl may enhance target selectivity but requires validation via docking studies.
Biological Activity
Ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate (referred to as compound Y504-5805) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
Chemical Characteristics
The molecular formula of this compound is , with a molecular weight of 363.37 g/mol. The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 363.37 g/mol |
| Molecular Formula | C17H19F2N5O2 |
| LogP | 1.728 |
| Polar Surface Area | 58.819 Ų |
| Hydrogen Bond Acceptors | 6 |
Antimicrobial Properties
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including this compound, as promising candidates against Mycobacterium tuberculosis . In vitro assays demonstrated that certain derivatives exhibited significant antituberculotic activity, with effective binding to pantothenate synthetase from M. tuberculosis (MTBPS) . This suggests that modifications in the molecular structure can enhance the efficacy of these compounds against resistant strains.
Anti-inflammatory Activity
Compounds featuring the pyrazolo[3,4-b]pyridine scaffold have also been investigated for their anti-inflammatory properties. A study reported that derivatives showed significant inhibition of COX enzymes, indicating their potential as anti-inflammatory agents . The anti-inflammatory activity was assessed using various in vitro assays with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanism by which this compound exerts its effects involves interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as phosphodiesterase and glycogen synthase kinase 3 (GSK-3), which are involved in various signaling pathways related to inflammation and cell proliferation .
- Binding Affinity : Molecular docking studies indicate that the compound binds effectively to target proteins associated with disease pathways, enhancing its therapeutic potential against conditions like tuberculosis and inflammation .
Study on Antitubercular Activity
In a recent publication, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their antitubercular activity using the Minimum Inhibitory Concentration (MIC) method against M. tuberculosis H37Rv strain. The study found that compounds with specific substitutions at the N(1) and C(5) positions exhibited enhanced activity compared to others .
Anti-inflammatory Efficacy Evaluation
Another study focused on evaluating the anti-inflammatory properties of pyrazolo derivatives through in vivo models. The results indicated that certain compounds significantly reduced edema in animal models, suggesting their potential application in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
